molecular formula C19H18N2O3 B3866814 N'-[(5-methyl-2-furyl)methylene]-2-(1-naphthyloxy)propanohydrazide

N'-[(5-methyl-2-furyl)methylene]-2-(1-naphthyloxy)propanohydrazide

Cat. No. B3866814
M. Wt: 322.4 g/mol
InChI Key: CSKMXRSMBUSJBD-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(5-methyl-2-furyl)methylene]-2-(1-naphthyloxy)propanohydrazide, also known as FANFT hydrazide, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess various pharmacological properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of N'-[(5-methyl-2-furyl)methylene]-2-(1-naphthyloxy)propanohydrazide hydrazide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
N'-[(5-methyl-2-furyl)methylene]-2-(1-naphthyloxy)propanohydrazide hydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to lower fever and exhibit antibacterial activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(5-methyl-2-furyl)methylene]-2-(1-naphthyloxy)propanohydrazide hydrazide is its potential for the development of new drugs with various pharmacological properties. However, the compound has certain limitations such as its toxicity and potential side effects. It is important to conduct further research to fully understand the safety and efficacy of this compound.

Future Directions

There are several future directions for research on N'-[(5-methyl-2-furyl)methylene]-2-(1-naphthyloxy)propanohydrazide hydrazide. One area of interest is the development of new drugs based on this compound. Another area of interest is the investigation of its potential use in the treatment of various diseases such as cancer and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Scientific Research Applications

N'-[(5-methyl-2-furyl)methylene]-2-(1-naphthyloxy)propanohydrazide hydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various pharmacological properties such as anti-inflammatory, analgesic, and antipyretic activities. It has also been found to exhibit significant activity against various bacterial strains.

properties

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-10-11-16(23-13)12-20-21-19(22)14(2)24-18-9-5-7-15-6-3-4-8-17(15)18/h3-12,14H,1-2H3,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKMXRSMBUSJBD-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C(C)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C(C)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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